2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
The compound 2-(4-fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a (3-methoxybenzyl)thio moiety. The 3-methoxy group on the benzyl ring may improve solubility compared to non-polar substituents.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-25-17-4-2-3-14(11-17)13-26-20-19-12-18(23-24(19)10-9-22-20)15-5-7-16(21)8-6-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQPKAVYVFWAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-fluorophenyl group: This step often involves a substitution reaction using a fluorinated aromatic compound.
Attachment of the (3-methoxybenzyl)thio group: This is usually done through a thiolation reaction, where a thiol group is introduced to the molecule.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the aromatic rings or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Key Observations:
Core Heterocycle :
- Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[1,5-a]pyrimidine (): Pyrimidine cores have additional nitrogen atoms, altering electronic properties and binding affinity. Pyrazine cores may offer distinct steric and electronic profiles for target engagement .
- Triazolo[4,3-a]pyrazine derivatives () exhibit different ring systems but share fluorine and sulfur substituents, emphasizing the role of these groups in bioactivity .
Substituent Effects: Fluorine: Present in all compared compounds, fluorine enhances metabolic stability and electronegativity. In PI3Kδ inhibitors (), fluorine improves potency and selectivity . Thioether vs. Methoxy Group: The 3-methoxybenzyl group in the target compound likely improves solubility relative to non-polar substituents (e.g., methyl or trifluoromethyl in ) .
Biological Activity
2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazole class, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including antimicrobial, anticancer, and enzyme inhibition properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H16FN3OS |
| Molecular Weight | 345.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | Not available |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound exhibited significant inhibition against various bacterial strains.
In Vitro Studies
In vitro tests have shown that this compound can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 0.5 to 2.0 μg/mL, indicating potent antimicrobial activity comparable to established antibiotics .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied, with promising results for compounds similar to this compound.
Case Studies
- MCF-7 Breast Cancer Cells : In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 15 μM after 48 hours of treatment. Mechanistic studies suggested that it induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins .
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways. The compound appears to interfere with signaling pathways involving p53 and NF-κB, leading to increased apoptosis and reduced cell viability .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to various diseases.
Cholinesterase Inhibition
Recent research indicates that derivatives similar to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for Alzheimer's disease treatment. The IC50 values for AChE inhibition were found to be around 0.5 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
